

Application Note: Analytical Methods for the Quantification of (S)-PMPA (Tenofovir)

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Compound of Interest

Compound Name: (S)-Pmpa

Cat. No.: B041391

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-9-(2-Phosphonylmethoxypropyl)adenine, commonly known as Tenofovir ((S)-PMPA), is a potent nucleotide reverse transcriptase inhibitor. It is a cornerstone in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2] Tenofovir is typically administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), which are converted in vivo to the active moiety, Tenofovir.[1][3] The active form is subsequently phosphorylated to Tenofovir Diphosphate (TFV-DP), which acts as a competitive inhibitor of viral reverse transcriptase, leading to chain termination of viral DNA.[2]

Accurate and sensitive quantification of Tenofovir in various matrices, including pharmaceutical formulations and biological samples (plasma, blood, cerebrospinal fluid), is critical for pharmacokinetic studies, therapeutic drug monitoring (TDM), adherence assessment, and quality control.[1] This document provides detailed protocols and quantitative data for the analysis of Tenofovir using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Overview of Analytical Techniques

Several analytical methods have been developed for the quantification of Tenofovir. The most common techniques are:

- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Often coupled with an ultraviolet (UV) detector, this method is robust, cost-effective, and widely used for analyzing Tenofovir in bulk drug and pharmaceutical dosage forms.[4][5]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical applications due to its high sensitivity, selectivity, and specificity.[1][6] It allows for the accurate measurement of low concentrations of Tenofovir and its metabolites in complex biological matrices like plasma and whole blood.[1][7]

Data Presentation: Quantitative Method Summary

The following table summarizes the performance parameters of various published analytical methods for Tenofovir quantification.

Method	Matrix	Linearity Range	LOQ	Recovery (%)	Reference
RP-HPLC	Pharmaceutical Formulation	20-110 µg/mL	Not Reported	96.32%	[4]
RP-HPLC	Pharmaceutical Formulation	2-10 µg/mL	Not Reported	97.73-100.56%	[5]
RP-HPLC	Spiked Human Plasma	0.2-10 µg/mL	0.2 µg/mL	Not Reported	[8]
HPLC	Real Samples (Enrichment)	4.0–400.0 ng/mL	2.2 ng/mL	91.4–99.6%	[9]
RP-HPLC	Spiked Human Plasma	200-1000 ng/mL	Not Reported	Not Reported	[10]
UV-Spectrophotometry	Pharmaceutical Formulation	5-40 µg/mL	0.98 µg/mL	99.82-100.14%	[11]
LC-MS/MS	Human Plasma	5.00–750 ng/mL	5.00 ng/mL	Not Reported	[12]
LC-MS/MS	Whole Blood	Not Reported	0.25 ng/mL (TFV)	91.63–109.18%	[7]
LC-MS/MS	Human Plasma	10-640 ng/mL	10 ng/mL	Not Reported	[6]
LC-MS/MS	Human Plasma	0.5-500 ng/mL	0.5 ng/mL	Not Reported	[13]
LC-MS/MS	Human Plasma	4.096–1000 µg/L	4.096 µg/L	Not Reported	[2]

LOQ: Limit of Quantification; TFV: Tenofovir

Experimental Protocols

Protocol 1: RP-HPLC Method for Tenofovir

Quantification in Tablets

This protocol is adapted from a method for the analysis of Tenofovir Disoproxil Fumarate in pharmaceutical dosage forms.[\[4\]](#)

a. Materials and Reagents

- Tenofovir Disoproxil Fumarate reference standard
- HPLC-grade Methanol
- Phosphate buffer (pH 5.0)
- HPLC-grade water
- Commercially available Tenofovir tablets

b. Equipment

- HPLC system with UV detector
- Hyper ODS2 C18 column (or equivalent)
- Sonicator
- 0.45 µm membrane filter

c. Preparation of Solutions

- Mobile Phase: Prepare a mixture of HPLC-grade Methanol and Phosphate buffer (pH 5.0) in a 90:10 (v/v) ratio. Sonicate for 30 minutes to degas and filter through a 0.45 µm membrane filter.[\[4\]](#)

- Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of Tenofovir reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with HPLC-grade Methanol.[4]
- Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to achieve concentrations ranging from 20-110 µg/mL.[4]

d. Sample Preparation

- Weigh and finely powder 20 tablets to determine the average tablet weight.
- Accurately weigh a quantity of the powder equivalent to 100 mg of Tenofovir and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of methanol, sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to the mark with methanol.[14]
- Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.[4]
- Dilute the filtrate with methanol to obtain a final concentration within the calibration curve range (e.g., 60 µg/mL).[4]

e. Chromatographic Conditions

- Column: Hyper ODS2 C18 (5 µm)
- Mobile Phase: Methanol:Phosphate Buffer (90:10, v/v)
- Flow Rate: 1.2 mL/min[4]
- Detection Wavelength: 260 nm[4]
- Injection Volume: 20 µL
- Retention Time: Approximately 2.1 min[4]

f. Analysis

- Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
- Inject the prepared sample solution in triplicate.
- Calculate the amount of Tenofovir in the sample using the regression equation from the calibration curve.[\[4\]](#)

Protocol 2: LC-MS/MS Method for Tenofovir Quantification in Human Plasma

This protocol provides a general framework for the bioanalysis of Tenofovir in human plasma, based on common practices.[\[6\]](#)[\[12\]](#)

a. Materials and Reagents

- Tenofovir reference standard
- Stable isotope-labeled internal standard (e.g., Tenofovir-d6)
- LC-MS grade Acetonitrile and Water
- Formic Acid
- Human plasma (blank)

b. Equipment

- LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
- C18 analytical column (e.g., Luna C18, 100 mm x 2.0 mm, 3 μ m)[\[6\]](#)
- Microcentrifuge
- Nitrogen evaporator (optional)

c. Preparation of Solutions

- Stock Solutions (1 mg/mL): Prepare separate stock solutions of Tenofovir and the internal standard (IS) in a suitable solvent (e.g., methanol or water).
- Working Solutions: Prepare serial dilutions of the Tenofovir stock solution for the calibration curve (e.g., 5-750 ng/mL) and a working solution of the IS.[\[12\]](#)

d. Sample Preparation (Protein Precipitation)

- Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
- Add a fixed amount of the internal standard working solution.
- Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
- Vortex the mixture for 1-2 minutes.
- Centrifuge at high speed (e.g., 13,000 g) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a stream of nitrogen or inject directly, depending on the required sensitivity.
- If evaporated, reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).

e. LC-MS/MS Conditions

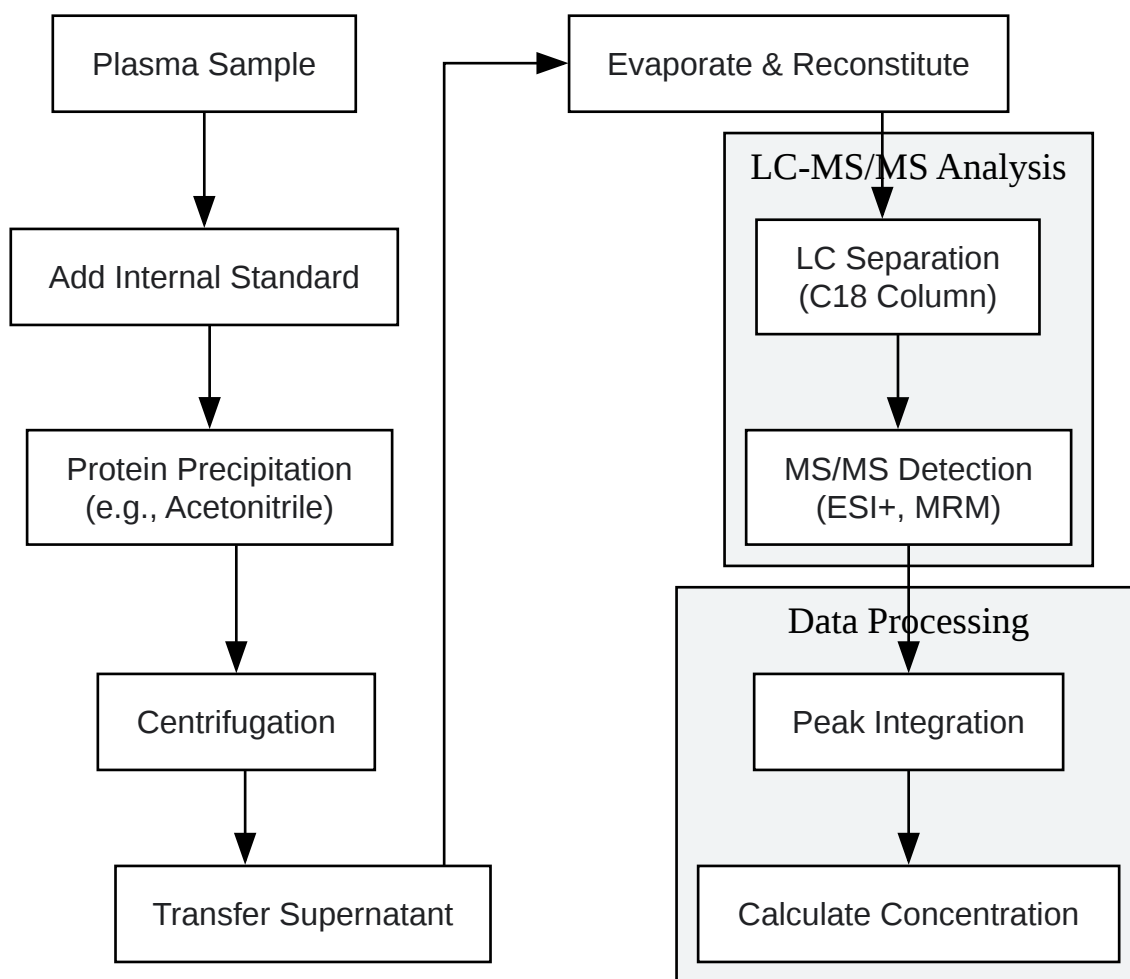
- LC System:
 - Column: Luna C18 (100 mm × 2.0 mm, 3 µm) or equivalent.[\[6\]](#)
 - Mobile Phase A: Water with 0.1% Formic Acid.[\[6\]](#)
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
 - Flow Rate: 0.3 mL/min.

- Gradient: A typical gradient might start with high aqueous phase (e.g., 95% A), ramp to high organic phase (e.g., 95% B), and then re-equilibrate.
- Injection Volume: 5-10 μL .
- MS/MS System (Positive Electrospray Ionization - ESI+):
 - Ionization Mode: ESI+
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - Tenofovir: m/z 288.0 \rightarrow 176.1[6]
 - Internal Standard (Acyclovir example): m/z 226.1 \rightarrow 152.0[6]
 - Note: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound parameters (e.g., declustering potential, collision energy) must be optimized for the specific instrument used.

f. Data Analysis

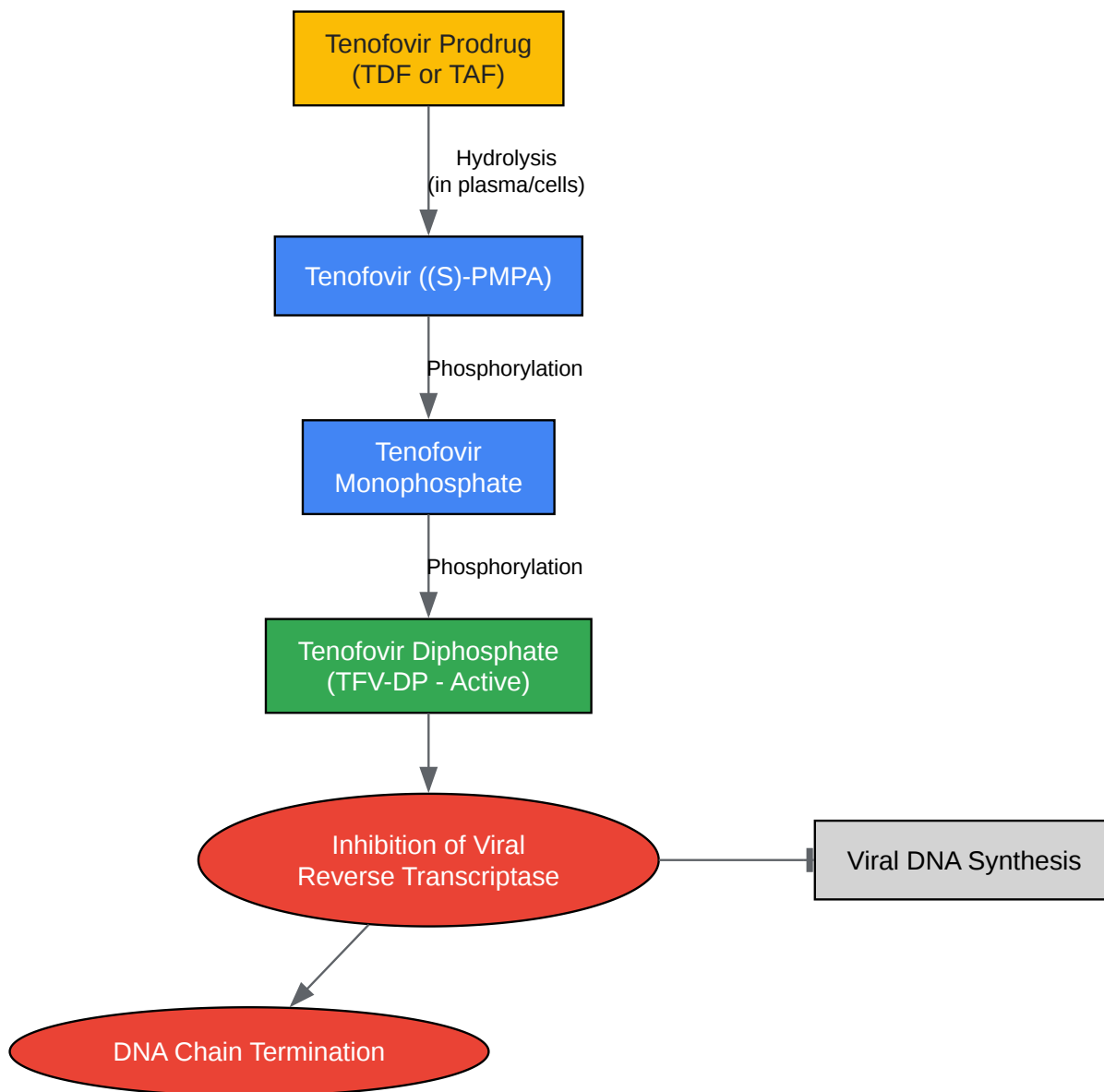
- Integrate the peak areas for Tenofovir and the internal standard.
- Calculate the peak area ratio (Tenofovir/IS).
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., $1/x^2$) linear regression.
- Determine the concentration of Tenofovir in the unknown samples from the calibration curve.

Mandatory Visualizations



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Caption: General workflow for Tenofovir quantification in plasma by LC-MS/MS.



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